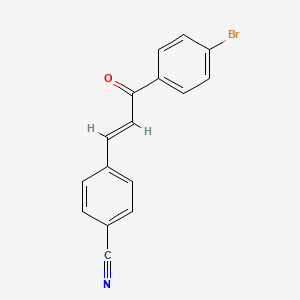![molecular formula C12H13F2NO4S B14911116 methyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)prop-2-enoate](/img/structure/B14911116.png)
methyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate is a synthetic organic compound characterized by the presence of a difluorophenyl group, a sulfonyl group, and a dimethylamino group attached to an acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzene, sulfonyl chloride, and dimethylamine.
Formation of Intermediate: The 2,5-difluorobenzene is reacted with sulfonyl chloride under controlled conditions to form the 2,5-difluorophenylsulfonyl chloride intermediate.
Acrylate Formation: The intermediate is then reacted with methyl acrylate in the presence of a base to form the desired product, Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The difluorophenyl group enhances the compound’s stability and binding affinity, while the dimethylamino group can influence its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-((2,4-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate
- Methyl 2-((2,6-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate
- Methyl 2-((3,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate
Uniqueness
Methyl 2-((2,5-difluorophenyl)sulfonyl)-3-(dimethylamino)acrylate is unique due to the specific positioning of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern may offer distinct advantages in terms of stability and interaction with biological targets compared to other isomers.
Propiedades
Fórmula molecular |
C12H13F2NO4S |
|---|---|
Peso molecular |
305.30 g/mol |
Nombre IUPAC |
methyl (E)-2-(2,5-difluorophenyl)sulfonyl-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C12H13F2NO4S/c1-15(2)7-11(12(16)19-3)20(17,18)10-6-8(13)4-5-9(10)14/h4-7H,1-3H3/b11-7+ |
Clave InChI |
NFTCLYQFKUPRBR-YRNVUSSQSA-N |
SMILES isomérico |
CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=C(C=CC(=C1)F)F |
SMILES canónico |
CN(C)C=C(C(=O)OC)S(=O)(=O)C1=C(C=CC(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-(2-fluorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14911033.png)
![N-(3-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B14911037.png)






![2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14911064.png)





